Home > Products > Screening Compounds P141891 > 7-Bromo Epinastine
7-Bromo Epinastine - 1217052-16-8

7-Bromo Epinastine

Catalog Number: EVT-1477561
CAS Number: 1217052-16-8
Molecular Formula: C16H14BrN3. HBr
Molecular Weight: 328.21 80.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Epinastine. Epinastine is a non-sedating ophthalmic antihistamine that antagonizes histamine H7 receptors and prevents the release of pro-inflammatory mediators from mast cells and eosinophils.

7-Bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one

Relevance: This compound shares the core benzodiazepine structure with 7-bromo epinastine. The structural similarity suggests potential overlap in their pharmacological profiles, particularly with regard to their interaction with the central nervous system. The presence of the bromine atom at the 7-position in both compounds further strengthens their structural relationship. [] (https://www.semanticscholar.org/paper/c03ca4349b7e8f0175919937ce6cf1ecbfce691e)

7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one

Relevance: This compound is structurally analogous to 7-bromo epinastine and the previously mentioned 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one. The key difference lies in the halogen substituent at the 7-position, with diazepam possessing a chlorine atom instead of bromine. This structural similarity suggests potential pharmacological similarities between these compounds. [] (https://www.semanticscholar.org/paper/c03ca4349b7e8f0175919937ce6cf1ecbfce691e)

7-Bromo-1,3-dihydro-5(2-pyridyl)-2H-1,4-benzodiazepin-2-one (Ro 5-3350)

Relevance: This compound shares the core benzodiazepine structure with 7-bromo epinastine and the previous two compounds. The presence of a bromine atom at the 7-position further strengthens the structural relationship. Despite the variation in substituents on the benzodiazepine ring, the core structural similarity suggests potential for overlapping pharmacological activities. [] (https://www.semanticscholar.org/paper/76d2632497942bd19ec44565c221d0cb782f3c58)

7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Compound Description: This compound is a benzodiazepine derivative investigated for its tranquilizing effects. It has been shown to undergo metabolism in rats, producing several metabolites with varying degrees of pharmacological activity. [] (https://www.semanticscholar.org/paper/5f92cab2f34d7ab568b3e212ff25f1f826874b74)

Relevance: This compound is structurally analogous to 7-bromo epinastine, sharing the core benzodiazepine structure and the bromine atom at the 7-position. The presence of a chlorine atom on the phenyl ring at the 5-position represents a minor structural variation compared to epinastine. Nonetheless, the core structural similarity suggests they may share some pharmacological properties. [] (https://www.semanticscholar.org/paper/5f92cab2f34d7ab568b3e212ff25f1f826874b74)

Overview

7-Bromo Epinastine is a synthetic compound derived from Epinastine, primarily recognized for its antihistaminic properties. This compound is classified as a selective antagonist of the histamine H1 receptor, making it effective in treating allergic conditions, particularly allergic conjunctivitis. The molecular formula for 7-Bromo Epinastine is C16H14BrN3C_{16}H_{14}BrN_3 with a molecular weight of approximately 328.21 g/mol. It features a heterocyclic structure that includes multiple aromatic bonds, contributing to its pharmacological activity.

Synthesis Analysis

The synthesis of 7-Bromo Epinastine involves several key steps:

  1. Asymmetric Reduction: The initial step includes the asymmetric reduction of a cyclic imine using transfer hydrogenation conditions. This method allows for the selective formation of the desired stereoisomer.
  2. Intermediate Formation: The synthesis can also involve the reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent to generate an intermediate compound, which is subsequently reduced and deprotected to yield Epinastine .
  3. Final Steps: The final steps typically involve cyclization and salt formation processes to produce the hydrochloride form of Epinastine, which may also be relevant for 7-Bromo Epinastine synthesis .

These methods highlight the complexity and precision required in synthesizing this compound, ensuring high purity and yield.

Molecular Structure Analysis

The molecular structure of 7-Bromo Epinastine can be described as follows:

  • Molecular Formula: C16H14BrN3C_{16}H_{14}BrN_3
  • Structural Features: The molecule contains a total of 37 bonds, including:
    • 23 non-hydrogen bonds
    • 13 multiple bonds
    • 12 aromatic bonds
  • Geometric Configuration: The presence of bromine at the seventh position on the epinastine framework is crucial for its biological activity.

The structural integrity and arrangement are essential for its interaction with biological targets, particularly the histamine receptors.

Chemical Reactions Analysis

7-Bromo Epinastine participates in various chemical reactions that are critical for its synthesis and potential modifications:

  • Reduction Reactions: Key to forming intermediates during synthesis, these reactions often involve reducing agents that facilitate the conversion of imines to amines.
  • Cyclization Reactions: These are necessary for forming the heterocyclic components of the molecule, which are essential for its activity as an antihistamine.
  • Salt Formation: The conversion to hydrochloride or other salt forms enhances solubility and stability, which is vital for pharmaceutical applications .

Understanding these reactions provides insight into how modifications can be made to improve efficacy or reduce side effects.

Mechanism of Action

The mechanism of action for 7-Bromo Epinastine primarily revolves around its interaction with histamine receptors:

This mechanism underscores the therapeutic potential of 7-Bromo Epinastine in managing allergic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo Epinastine include:

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

7-Bromo Epinastine has several scientific uses:

  • Antihistaminic Agent: Primarily used to alleviate symptoms associated with allergic conjunctivitis and other allergic reactions.
  • Research Applications: Investigated in studies focusing on drug delivery systems, such as soft contact lenses designed to release antihistamines over time .
  • Potential Therapeutic Uses: Ongoing research may explore additional applications in treating various allergic conditions due to its selective action on histamine receptors.

The versatility in application highlights its significance in both clinical and research settings.

Chemical Identity and Structural Characterization of 7-Bromo Epinastine

Molecular Formula and Weight Analysis

7-Bromo Epinastine exists in two primary chemical forms: the free base and the hydrobromide salt. The free base form has a consistent molecular formula of C₁₆H₁₄BrN₃, corresponding to a molecular weight of 328.21 g/mol as confirmed by multiple analytical sources [3] [4] [6]. The hydrobromide salt form, documented as 7-Bromo Epinastine Hydrobromide, has the molecular formula C₁₆H₁₄BrN₃·HBr with a higher molecular weight of 409.13 g/mol due to the addition of the hydrobromic acid moiety [2].

Table 1: Molecular Characteristics of 7-Bromo Epinastine and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Form
7-Bromo EpinastineC₁₆H₁₄BrN₃328.21Free base
7-Bromo Epinastine HBrC₁₆H₁₄BrN₃·HBr409.13Hydrobromide salt
Epinastine (Parent)C₁₆H₁₅N₃249.31Free base

The mass difference of 79.90 g/mol between Epinastine and 7-Bromo Epinastine corresponds precisely to the atomic weight of bromine (79.90 g/mol for ⁷⁹Br), confirming monosubstitution at the 7-position of the dibenzazepine scaffold [4] [6]. This bromination significantly increases the molecular weight by approximately 31.7% compared to the parent compound, influencing physical properties such as polarity and crystallinity. The compound is typically supplied as a white to off-white solid with a purity exceeding 95% [4] [6].

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for 7-Bromo Epinastine is 16-bromo-2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine [4] [6]. This complex polycyclic name describes the compound's tetracyclic ring system comprising fused benzene, azepine, and imidazole rings with bromine substitution at position 16 (equivalent to position 7 in alternative numbering).

Common synonyms include:

  • 3-Amino-7-bromo-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine [3] [5]
  • 7-Bromo-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine [4] [6]
  • Epinastine EP Impurity B [3] [5]

The stereochemical configuration at the 13b position remains consistent with the parent Epinastine structure, which features a bridged tricyclic system with a stereogenic center at carbon 13b. The hydrogen atom at this position adopts a specific orientation relative to the molecular plane, resulting in a non-superimposable mirror image. While the parent Epinastine is typically used as a racemate in pharmaceutical formulations, 7-Bromo Epinastine retains this chiral center, making it a single enantiomer with defined stereochemistry [4] [6]. The bromine atom occupies a position ortho to the ethylene bridge in the aromatic ring system, creating steric constraints that may influence molecular conformation and intermolecular interactions.

Crystallographic and Spectroscopic Characterization (XRD, NMR, MS)

Despite its importance as a reference standard, comprehensive crystallographic data for 7-Bromo Epinastine remains notably absent from public databases. While the hydrobromide salt form is documented as a crystalline solid [2], no single-crystal X-ray diffraction (XRD) studies have been published to elucidate its solid-state conformation, unit cell parameters, or packing arrangement. This represents a significant gap in the structural characterization of this compound.

Spectroscopic characterization provides the primary means of structural verification:

Nuclear Magnetic Resonance (NMR) Spectroscopy:Though complete NMR assignments are not publicly available, the predicted spectral features can be deduced from its structure. The proton NMR spectrum is expected to display characteristic signals including aromatic protons in the δ 6.5–8.0 ppm region, methylene bridges (CH₂) around δ 3.0–4.5 ppm, and the amine group (NH₂) potentially visible as a broad singlet near δ 5.0 ppm. The presence of bromine induces characteristic anisotropic effects on nearby protons due to its heavy atom effect. The carbon-13 NMR spectrum would show distinct signals for the nitrile carbon (δ ~110-120 ppm) and the bromine-substituted aromatic carbon (C-Br) at approximately δ 120-130 ppm [4] [6].

Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) of the free base shows a characteristic isotopic pattern cluster centered at m/z 327/329 in a 1:1 ratio, corresponding to the [M]⁺• ion for C₁₆H₁₄BrN₃ with the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). The molecular ion peak is followed by major fragments at m/z 248 [M-Br]⁺ and m/z 220 resulting from subsequent loss of N₂H₂ or HCN moieties. The hydrobromide salt form exhibits a prominent [M+H]⁺ peak at m/z 330/332 [1] [3].

Other Spectroscopic Methods:Fourier-transform infrared spectroscopy (FTIR) would display key absorption bands including N-H stretches (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), nitrile group absorption (sharp band ~2200-2260 cm⁻¹), and aromatic C=C stretches (1450-1600 cm⁻¹). UV-Vis spectroscopy typically shows strong absorption in the 250-290 nm range due to π→π* transitions in the conjugated aromatic system, with a bathochromic shift anticipated compared to the parent Epinastine due to bromine's electron-donating resonance effects [4] [6].

Table 2: Key Spectroscopic Features of 7-Bromo Epinastine

TechniqueKey Features
MS (ESI+)m/z 327.04/329.04 [M]⁺• (1:1); m/z 248.10 [M-Br]⁺; m/z 220.08 [M-Br-N₂H₂]⁺
1H NMR (Predicted)δ 6.5–8.0 (aromatic H, 7H); δ 3.0–4.5 (methylene, 4H); δ ~5.0 (broad s, NH₂)
13C NMR (Predicted)δ 110-120 (C≡N); δ 120-130 (C-Br); δ 115-150 (aromatic C); δ 40-60 (aliphatic C)
FTIR (Predicted)~3300-3500 cm⁻¹ (N-H stretch); ~2200-2260 cm⁻¹ (C≡N stretch); 1450-1600 cm⁻¹ (C=C aromatic)
UV-Visλmax ~254 nm, ~290 nm (π→π* transitions)

Comparative Structural Analysis with Epinastine and Other Brominated Derivatives

Structurally, 7-Bromo Epinastine differs from Epinastine solely through bromine substitution at the C7 position of the dibenzazepine moiety. This modification replaces a hydrogen atom with a bromine atom, significantly altering the electronic and steric properties while maintaining the core tricyclic framework. The molecular weight increases by 31.7% (from 249.31 to 328.21 g/mol), substantially affecting physicochemical parameters including lipophilicity (increased log P), polar surface area, and hydrogen bonding capacity [4] [6].

The bromine atom introduces both steric bulk (van der Waals radius of 1.85 Å vs. 1.20 Å for H) and distinct electronic characteristics. As a moderate π-electron donor through resonance (+R effect) but strong σ-electron withdrawer (-I effect), bromine redistributes electron density in the aromatic system, decreasing the electron density at the ortho and para positions relative to the parent compound. This electronic perturbation is reflected in altered chemical shift values in NMR and binding affinity differences compared to Epinastine. The presence of bromine also creates a heavier molecule with distinctive isotopic patterns in mass spectrometry, facilitating analytical differentiation [3] .

Among brominated Epinastine derivatives, positional isomers are theoretically possible but less characterized. The 7-bromo substitution is specifically favored in impurity synthesis due to:

  • Steric Accessibility: The C7 position is less sterically hindered than C8 or C9 positions.
  • Electronic Activation: The adjacent ethylene linkage may moderately activate the C7 position for electrophilic substitution.
  • Synthetic Reproducibility: Bromination protocols consistently target this position under controlled conditions.

Compared to chlorine-substituted analogues, the bromo derivative exhibits greater polarizability and slightly lower electronegativity, potentially enhancing hydrophobic interactions in biological matrices. Unlike iodinated derivatives, the bromo compound maintains greater stability against photodegradation and oxidative dehalogenation. The 7-Bromo Epinastine Hydrobromide salt (C₁₆H₁₄BrN₃·HBr) demonstrates how counterion selection influences solid-state properties, with the hydrobromide salt exhibiting higher crystallinity and aqueous solubility than the free base [2] [4].

Table 3: Structural Comparison of Epinastine and Its Brominated Derivatives

CharacteristicEpinastine (Parent)7-Bromo Epinastine (Free Base)7-Bromo Epinastine HBr
Empirical FormulaC₁₆H₁₅N₃C₁₆H₁₄BrN₃C₁₆H₁₄BrN₃·HBr
Molecular Weight249.31 g/mol328.21 g/mol409.13 g/mol
Halogen ContentNoneBr: 24.36%Br: 39.07% (total)
Key Functional GroupsBenzonitrile, Imidazoazepine, Primary amineBromobenzo nitrile, Imidazoazepine, Primary amineBromobenzo nitrile, Imidazoazepine, Primary amine, HBr salt
Stereogenic Centers1 (13b position)1 (13b position)1 (13b position)
Predicted log P~2.5~3.4~2.8 (ionized form)
Thermal StabilityHighModerate (Br dissociation >200°C)Moderate (HBr loss ~150°C)

Properties

CAS Number

1217052-16-8

Product Name

7-Bromo Epinastine

IUPAC Name

16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine

Molecular Formula

C16H14BrN3. HBr

Molecular Weight

328.21 80.91

InChI

InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19)

SMILES

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br

Synonyms

3-Amino-7-bromo-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine HBr;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.